molecular formula C16H16O3 B5231636 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde

Cat. No. B5231636
M. Wt: 256.30 g/mol
InChI Key: SAVUJGRYPGZXAV-UHFFFAOYSA-N
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Description

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde exerts its effects through the modulation of various signaling pathways, including the mGluR5 signaling pathway and the PI3K/Akt/mTOR pathway. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde acts as a positive allosteric modulator of mGluR5, leading to the enhancement of synaptic plasticity and cognitive function. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde also inhibits the PI3K/Akt/mTOR pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to have various biochemical and physiological effects in animal models. In neuroscience, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been found to enhance long-term potentiation (LTP), a process that is essential for learning and memory. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. In cancer research, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to induce apoptosis, a process that leads to the death of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde in lab experiments include its high potency, selectivity, and low toxicity. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde is also readily available and can be easily synthesized in large quantities. However, the limitations of using 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde include its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the study of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders and cancer. Another direction is to explore its potential as a tool for studying the mGluR5 signaling pathway and its role in synaptic plasticity and cognitive function. Additionally, further research is needed to optimize the synthesis method of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde and improve its solubility and bioavailability.

Synthesis Methods

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde can be synthesized through a multi-step reaction starting from 3-hydroxybenzaldehyde. The first step involves the protection of the hydroxyl group with a trimethylsilyl group, followed by the reaction with 2-bromoethyl-2-methylphenyl ether to form the intermediate. The intermediate is then reacted with sodium hydride and 3-bromopropylbenzene to form the final product, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde.

Scientific Research Applications

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to enhance synaptic plasticity and improve cognitive function in animal models. In cancer research, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In drug discovery, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been used as a lead compound to develop new drugs for the treatment of various diseases.

properties

IUPAC Name

3-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13-5-2-3-8-16(13)19-10-9-18-15-7-4-6-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVUJGRYPGZXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Methylphenoxy)ethoxy]benzaldehyde

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